molecular formula C11H22O2 B13776693 Butan-2-yl heptanoate CAS No. 119245-03-3

Butan-2-yl heptanoate

Cat. No.: B13776693
CAS No.: 119245-03-3
M. Wt: 186.29 g/mol
InChI Key: NGCKYGFJLLLFMO-UHFFFAOYSA-N
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Description

Butan-2-yl heptanoate is an ester compound formed from the reaction between butan-2-ol and heptanoic acid. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is no exception, contributing to the aroma profiles of various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl heptanoate typically involves an esterification reaction between butan-2-ol and heptanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butan-2-ol+Heptanoic acidH2SO4Butan-2-yl heptanoate+H2O\text{Butan-2-ol} + \text{Heptanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butan-2-ol+Heptanoic acidH2​SO4​​Butan-2-yl heptanoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of biocatalysts, such as lipases, can enhance the selectivity and efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl heptanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butan-2-ol and heptanoic acid.

    Reduction: Reduction of the ester can produce the corresponding alcohols.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or lipases.

Major Products

    Hydrolysis: Butan-2-ol and heptanoic acid.

    Reduction: Butan-2-ol and heptanol.

    Transesterification: New ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Butan-2-yl heptanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its role in the aroma profiles of natural products, such as honey.

    Medicine: Potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of butan-2-yl heptanoate in biological systems is not well-documented. as an ester, it is likely to interact with enzymes that hydrolyze esters, such as esterases and lipases. These enzymes catalyze the breakdown of the ester bond, releasing the corresponding alcohol and acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl acetate: Another ester with a similar structure but a shorter carbon chain.

    Heptanoic acid esters: Esters formed from heptanoic acid and different alcohols.

Uniqueness

Butan-2-yl heptanoate is unique due to its specific combination of butan-2-ol and heptanoic acid, which imparts distinct physical and chemical properties. Its longer carbon chain compared to butan-2-yl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in the flavor and fragrance industry.

Properties

CAS No.

119245-03-3

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

butan-2-yl heptanoate

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-11(12)13-10(3)5-2/h10H,4-9H2,1-3H3

InChI Key

NGCKYGFJLLLFMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC(C)CC

Origin of Product

United States

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